imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone

Physicochemical property differentiation Hydrogen bonding capacity Pyrazole N-protection

This THP-protected pyrazole sulfoximine (CAS 2624137-26-2, C9H15N3O2S, MW 229.30) is a unique medicinal chemistry building block. The acid-labile oxan-2-yl group enables orthogonal N-deprotection for divergent SAR library synthesis—a capability unavailable with methyl or ethyl analogs. Ideal for calibrating ADME models (XLogP3-AA 1.5, TPSA 76.4 Ų) or as a reference standard in logD, solubility, and metabolic stability studies. Its distinct sulfoximine exact mass (229.08850 Da) facilitates detection. Equivalent substitution with des-THP or N-alkyl analogs will not yield comparable results.

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
CAS No. 2624137-26-2
Cat. No. B6604297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone
CAS2624137-26-2
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CN(N=C1)C2CCCCO2
InChIInChI=1S/C9H15N3O2S/c1-15(10,13)8-6-11-12(7-8)9-4-2-3-5-14-9/h6-7,9-10H,2-5H2,1H3
InChIKeyQJZKLJUVIUWGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone (2624137-26-2): Core Chemical Identity and Research Procurement Context


Imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone (CAS 2624137-26-2) is a synthetic small molecule (C9H15N3O2S, MW 229.30 g/mol) belonging to the sulfoximine class of organosulfur compounds, featuring a pyrazole ring N-protected with an oxan-2-yl (tetrahydropyran-2-yl) group [1]. The sulfoximine motif (S-methyl-S-imino-oxo-lambda6-sulfane) has gained recognition in medicinal chemistry as aza-analogues of sulfones, offering an additional vector (the imino NH) for functionality and hydrogen bonding, as exemplified by clinical-stage kinase inhibitors such as AZD6738 (ceralasertib) [2]. This compound is catalogued in PubChem (CID 155978236) with computed physicochemical descriptors including XLogP3-AA of 1.5, a topological polar surface area of 76.4 Ų, and one hydrogen bond donor, consistent with drug-like chemical space [1].

Why Generic Substitution of 2624137-26-2 with Unprotected or Differently Substituted Pyrazole Sulfoximines Compromises Experimental Reproducibility


The oxan-2-yl (tetrahydropyran-2-yl, THP) substituent on the pyrazole N1 position of 2624137-26-2 fundamentally distinguishes this compound from its closest structural analogs, such as imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride (CAS 2731007-44-4) or imino(methyl)(1-methyl-1H-pyrazol-4-yl)-lambda6-sulfanone [1]. The THP group functions as a protecting group that masks the pyrazole NH, reducing the hydrogen bond donor count from 2 to 1 and increasing both molecular weight and lipophilicity (XLogP3-AA 1.5) relative to the free NH analog [2]. This protection alters solubility, membrane permeability, metabolic stability, and the compound's capacity to engage in hydrogen bonding with biological targets or chromatographic stationary phases. In synthetic chemistry workflows, the THP group also enables orthogonal deprotection strategies (e.g., mild acid) that are unavailable with methyl or ethyl N-substituted analogs, which require harsher conditions or are irreversible [3]. Substituting this compound with a des-THP or differently N-substituted pyrazole sulfoximine in a biological assay or synthetic sequence will yield non-comparable results due to these distinct physicochemical and reactivity profiles.

Quantitative Differentiation Evidence for Imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone (2624137-26-2) vs. Structural Analogs


Hydrogen Bond Donor Count Reduction by N-THP Protection: 2624137-26-2 vs. Des-THP Analog

The oxan-2-yl (THP) group on the pyrazole N1 of 2624137-26-2 reduces the computed hydrogen bond donor (HBD) count from 2 (for the unprotected pyrazole NH analog) to 1. Reduced HBD count is associated with improved passive membrane permeability and lower susceptibility to active efflux, consistent with established medicinal chemistry design principles for CNS and intracellular targets [1]. This represents a quantifiable physicochemical differentiation directly relevant to assay design and compound selection.

Physicochemical property differentiation Hydrogen bonding capacity Pyrazole N-protection

Lipophilicity Modulation by THP Substitution: Computed XLogP3-AA Comparison Across N-Substituted Pyrazole Sulfoximines

The computed XLogP3-AA value for 2624137-26-2 is 1.5, placing it within the optimal range for drug-like molecules (typically 1–3). Analogs with smaller or absent N-substituents are expected to have lower logP values. For comparison, the (1-ethyl-1H-pyrazol-4-yl)(imino)methyl-lambda6-sulfanone analog (CAS 2839138-65-5, MW 173.24) is structurally less lipophilic due to the smaller ethyl group replacing the oxan-2-yl moiety, resulting in a lower predicted logP [1]. This logP differential has direct implications for compound handling (solubility in aqueous vs. organic media), chromatographic retention, and biological partition coefficients in cell-based or tissue-distribution studies.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Complexity and Polar Surface Area Differentiation for Chromatographic Selectivity

2624137-26-2 exhibits a computed topological polar surface area (TPSA) of 76.4 Ų, placing it in a favorable range for blood-brain barrier penetration (typically <90 Ų for CNS compounds) but sufficiently polar to maintain aqueous solubility [1]. Compared to imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride (CAS 2731007-44-4), the THP-protected compound has a larger molecular framework (15 heavy atoms, MW 229.30) versus the des-THP analog (fewer heavy atoms, MW 195.67 as hydrochloride salt), resulting in longer reversed-phase HPLC retention times under standardized conditions [2]. The presence of two undefined atom stereocenters (the oxan-2-yl carbon and the sulfoximine sulfur) in CID 155978236 means the compound exists as a mixture of diastereomers, which can manifest as split peaks in chiral or non-chiral HPLC methods, a feature absent in achiral analogs like the dimethyl-substituted sulfoximines [1].

Analytical method development Chromatographic retention Polar surface area

Sulfoximine Class Advantages: Imino NH as an Additional Interaction Vector vs. Sulfones and Sulfonamides

Sulfoximines, including 2624137-26-2, possess an imino (=NH) group capable of serving as both a hydrogen bond donor and acceptor, a feature absent in corresponding sulfones (S,S-dioxide) and sulfonamides [1]. This additional interaction vector has been exploited in clinical candidates such as AZD6738 (ATR inhibitor, IC50 1–2.6 nM) [2] and roniciclib (pan-CDK inhibitor), where the sulfoximine NH engages in critical hydrogen bonds with the kinase hinge region that are geometrically inaccessible to sulfone analogs [1]. In a direct head-to-head comparison, sulfoximine analogs of the ATR inhibitor VE-821 demonstrated retained or improved biochemical potency relative to the parent sulfoxide, with the sulfoximine nitrogen enabling favorable interactions with the target protein while also modifying physicochemical properties such as logD and solubility [3].

Medicinal chemistry Sulfoximine bioisosterism Kinase inhibitor design

Recommended Application Scenarios for Imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone (2624137-26-2) Based on Differential Evidence


Protected Intermediate for Divergent Synthesis of Pyrazole-4-Sulfoximine Libraries

The THP-protected pyrazole of 2624137-26-2 serves as an ideal scaffold for medicinal chemistry library synthesis. The oxan-2-yl group can be selectively removed under mild acidic conditions (e.g., HCl in dioxane, TFA/DCM) to reveal the free pyrazole NH, which can then be further functionalized via N-alkylation, N-arylation, or N-acylation [1]. This orthogonal deprotection strategy enables divergent synthesis that is not possible with N-methyl or N-ethyl pyrazole analogs, which lack a cleavable protecting group. Laboratories engaged in structure-activity relationship (SAR) studies can procure this compound as a common advanced intermediate to generate multiple derivatives from a single batch, improving experimental consistency [2].

Physicochemical Reference Standard for Sulfoximine-Containing Compound Optimization

With a computed XLogP3-AA of 1.5, TPSA of 76.4 Ų, and a single hydrogen bond donor, 2624137-26-2 occupies the central region of oral drug-like chemical space [1]. These properties make the compound suitable as a reference standard for calibrating computational models predicting sulfoximine ADME properties, or as a control compound in logD (shake-flask or chromatographic) and solubility assays. The presence of the sulfoximine moiety provides a distinct UV chromophore and mass spectrometry signature (exact mass 229.08850 Da) that facilitates detection in metabolic stability and permeability studies [1].

Probe for Evaluating Sulfoximine Hydrogen Bonding Contributions in Target Engagement

The sulfoximine =NH group can act as a hydrogen bond donor, a feature that distinguishes sulfoximines from sulfones and influences target binding [1]. Researchers studying kinases, proteases, or other targets where the sulfoximine NH may engage the protein backbone can use 2624137-26-2 as a tool compound to assess the contribution of this interaction. The THP-protected pyrazole serves as a masked version that may exhibit distinct binding kinetics compared to the free NH analog, allowing dissection of the contributions of the pyrazole NH versus the sulfoximine NH to overall affinity [2].

Synthetic Methodology Development for Pyrazole-Sulfoximine Conjugates

The compound exemplifies the pyrazole-sulfoximine chemotype that has been highlighted as an emerging motif in agrochemical and pharmaceutical research [1]. The THP group enhances solubility in organic solvents, facilitating homogeneous reaction conditions for method development studies such as N–H insertion, cross-coupling at the pyrazole C3/C5 positions, or late-stage functionalization of the sulfoximine methyl group [1]. Its well-defined molecular framework (PubChem CID 155978236) and commercial availability make it a practical substrate for reaction optimization and scope demonstration in synthetic chemistry publications [2].

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